6-chloro-3-methylpyridazine-4-carboxylic acid
Description
Contextualizing 6-chloro-3-methylpyridazine-4-carboxylic acid within Pyridazine (B1198779) Heterocyclic Chemistry
Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental to organic chemistry and play a crucial role in the design of new materials and therapeutic agents. jpsbr.org Among these, the pyridazine ring system is a notable scaffold. Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms within the ring. wikipedia.org This arrangement distinguishes it from its isomers, pyrimidine (B1678525) and pyrazine, and imparts a unique set of physicochemical properties. wikipedia.orgwikipedia.org
The compound this compound is a specific derivative of this parent pyridazine ring. Its structure is defined by the presence of three functional groups attached to the carbon atoms of the ring:
A chloro group at position 6.
A methyl group at position 3.
A carboxylic acid group at position 4.
These substitutions on the core pyridazine structure are critical in modulating the molecule's electronic properties, reactivity, and potential biological activity.
Academic Significance of Functionalized Pyridazine Ring Systems
The pyridazine ring is a subject of significant academic and industrial interest due to its unique chemical properties and its presence in a wide array of biologically active molecules. researchgate.net The parent pyridazine ring is characterized by a high dipole moment and robust hydrogen-bonding capacity, which can be important in molecular recognition and drug-target interactions. nih.govnih.gov These inherent properties make pyridazine a valuable scaffold in medicinal chemistry and drug discovery. nih.gov
Functionalized pyridazine rings have been investigated for a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial applications. jpsbr.orgresearchgate.net The addition of various functional groups, such as halogens, alkyl chains, and carboxylic acids, allows for the fine-tuning of the molecule's properties. researchgate.net
Halogen atoms , like the chloro group in this compound, are known to influence a compound's biological activity and pharmacokinetic profile. researchgate.net
The carboxylic acid group is a key functional moiety that can participate in various chemical reactions and form strong interactions, such as hydrogen bonds, with biological targets. nih.gov Pyridazine carboxylic acids have been studied as ligands for metal complexes and as intermediates in the synthesis of more complex molecules. mdpi.comgoogle.com
Alkyl groups , such as the methyl group, can also modify the steric and electronic nature of the pyridazine core.
The strategic placement of these functional groups creates a "privileged structure" that is often explored in the rational design of new bioactive compounds. nih.gov Pyridazine derivatives are found in a number of herbicides and several drugs, highlighting their practical importance. wikipedia.org
| Property | Description | Significance in Chemical Design |
| Dipole Moment | High dipole moment due to adjacent nitrogen atoms. nih.govnih.gov | Influences π-π stacking interactions, reduces lipophilicity. nih.gov |
| Hydrogen Bonding | The two ring nitrogen atoms act as robust hydrogen bond acceptors. nih.gov | Crucial for molecular recognition and binding to biological targets like proteins and nucleic acids. nih.gov |
| Basicity | The pyridazine ring exhibits weak basicity. nih.govnih.gov | Avoids unwanted protonation under physiological conditions, which can be beneficial in drug design. |
| Electron Deficiency | The ring is π-electron deficient, particularly at the C-3 and C-6 positions. nih.gov | Modulates the properties of attached substituents and influences the ring's reactivity. blumberginstitute.org |
Historical Development and Evolution of Pyridazine Research Relevant to Substituted Carboxylic Acids
The history of pyridazine chemistry began in the late 19th century. The first synthesis of a substituted pyridazine was achieved by the renowned German chemist Emil Fischer in 1886. wikipedia.org This discovery was a direct result of his earlier work on phenylhydrazine (B124118), a reagent he discovered in 1875 that proved invaluable for reacting with carbonyl compounds like aldehydes and ketones. academie-sciences.frwikipedia.org Fischer's pioneering synthesis involved the condensation of phenylhydrazine with levulinic acid. wikipedia.org
Following Fischer's initial synthesis, the term "pyridazine" was coined by Knorr in 1885. liberty.edu A few years later, the unsubstituted parent pyridazine heterocycle was prepared for the first time by Taüber. liberty.edu Early synthetic methods often involved the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazines. wikipedia.orgchemtube3d.com
For many decades after their discovery, pyridazines remained a somewhat esoteric class of compounds, partly because they are rarely found in nature. wikipedia.orgliberty.edu However, research interest grew significantly with the discovery of their potent biological activities. jpsbr.org The evolution of synthetic organic chemistry provided new methods for the preparation and functionalization of the pyridazine ring, allowing for the creation of vast libraries of derivatives for screening. researchgate.netorganic-chemistry.org
The development of substituted pyridazine carboxylic acids represents a key area within this evolution. The introduction of the carboxylic acid functional group provided a handle for further chemical modification and for creating molecules that could interact strongly with biological systems. mdpi.com Research into pyridazine carboxylic acids has led to their use as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals, demonstrating the enduring legacy of Fischer's initial discovery and the continued expansion of heterocyclic chemistry. google.com
Structure
3D Structure
Properties
CAS No. |
1541830-86-7 |
|---|---|
Molecular Formula |
C6H5ClN2O2 |
Molecular Weight |
172.57 g/mol |
IUPAC Name |
6-chloro-3-methylpyridazine-4-carboxylic acid |
InChI |
InChI=1S/C6H5ClN2O2/c1-3-4(6(10)11)2-5(7)9-8-3/h2H,1H3,(H,10,11) |
InChI Key |
HMBCUCPMGAXRRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1C(=O)O)Cl |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Chloro 3 Methylpyridazine 4 Carboxylic Acid and Analogues
Strategic Approaches to the Pyridazine (B1198779) Core Construction
The assembly of the pyridazine ring can be achieved through various synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity. Key methodologies include cycloaddition reactions, condensation and cyclization protocols, metal-catalyzed coupling reactions, and the application of green chemistry principles.
Cycloaddition Reactions in Pyridazine Ring Formation
Cycloaddition reactions, particularly the aza-Diels-Alder reaction, provide a powerful and convergent approach to the pyridazine core. organic-chemistry.orgbangor.ac.uk In this strategy, a 1,2,4,5-tetrazine (B1199680) or a 1,2,3-triazine (B1214393) acts as the azadiene component, which undergoes an inverse electron-demand Diels-Alder reaction with an appropriate dienophile, such as an alkyne or an enamine, followed by the extrusion of a small molecule like nitrogen or an amine to yield the aromatic pyridazine ring. organic-chemistry.org
This methodology allows for the direct and highly regioselective synthesis of a wide range of substituted pyridazines. organic-chemistry.org For instance, the reaction of electron-deficient 1,2,3-triazines with electron-rich 1-propynylamines has been shown to produce 6-aryl-pyridazin-3-amines with high yields and broad substrate compatibility. organic-chemistry.org The regioselectivity of these reactions is often controlled by the electronic and steric properties of the substituents on both the azadiene and the dienophile. organic-chemistry.org While this approach is highly versatile for creating various substitution patterns, its direct application to the synthesis of 6-chloro-3-methylpyridazine-4-carboxylic acid would require specifically substituted triazine and dienophile precursors.
A three-component synthesis of polysubstituted pyridines has also been developed, which relies on the Diels-Alder reactions of 2-azadienes formed via a redox-neutral catalytic intermolecular aza-Wittig reaction. nih.gov This two-pot process offers rapid access to diverse tri- and tetrasubstituted pyridines and could potentially be adapted for pyridazine synthesis. nih.gov
| Reaction Type | Reactants | Key Features | Reference |
| Inverse electron-demand aza-Diels-Alder | 1,2,3-Triazines and 1-propynylamines | Highly regioselective, metal-free, neutral conditions, good functional group tolerance. | organic-chemistry.org |
| Aza-Wittig/Diels-Alder sequence | Aryl/heteroaromatic aldehydes, α,β-unsaturated acids, enamines | Three-component, two-pot process, access to diverse substitution patterns. | nih.gov |
Condensation and Cyclization Protocols for Pyridazine Synthesis
The condensation of 1,4-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648) and its derivatives is a classical and widely used method for constructing the pyridazine ring. This approach is particularly valuable for the synthesis of pyridazinones, which can serve as key intermediates for further functionalization.
A plausible and efficient route to a precursor of this compound involves the condensation of citraconic anhydride (B1165640) with hydrazine hydrate. daneshyari.com This reaction is expected to yield 3-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid. The reaction course and yield can be significantly influenced by the reaction conditions and the presence of substituents on the anhydride and hydrazine. daneshyari.com Studies have shown that such condensations can be carried out in one step with improved yields. daneshyari.com
Another relevant example is the synthesis of 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, which starts from the condensation of a derivative of methyl pyruvate (B1213749) with hydrazine hydrate. nih.gov This highlights the utility of α,γ-dicarbonyl acid derivatives in constructing the pyridazine-4-carboxylic acid framework.
A patent describes a process for manufacturing 6-oxo-1H-pyridazine-4-carboxylic acid by reacting dimethyl 2-methylenebutanedioate with hydrazine to form methyl 6-oxohexahydropyridazine-4-carboxylate, which is then oxidized. google.com This demonstrates the feasibility of building the pyridazine ring from acyclic precursors and subsequently introducing the desired oxidation state.
| Starting Materials | Intermediate/Product | Key Transformation | Reference |
| Citraconic anhydride and hydrazine hydrate | 3-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid | One-step ring condensation | daneshyari.com |
| Methyl pyruvate derivative and hydrazine hydrate | 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | Cyclocondensation | nih.gov |
| Dimethyl 2-methylenebutanedioate and hydrazine | 6-Oxo-1H-pyridazine-4-carboxylic acid | Condensation followed by oxidation | google.com |
Metal-Catalyzed Coupling Reactions in Pyridazine Scaffold Assembly
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis and functionalization of heterocyclic compounds, including pyridazines. These methods offer a high degree of control over the introduction of various substituents onto the pyridazine core.
One of the key applications of metal-catalyzed reactions in this context is the carbonylation of halo-pyridazines to introduce a carboxylic acid or related functional group. Palladium-catalyzed carboxylation of aryl halides, including chloropyridazines, with carbon dioxide or other C1 sources can provide direct access to pyridazine carboxylic acids. semanticscholar.orgnih.gov This approach would be particularly useful in the later stages of the synthesis of this compound, potentially allowing for the introduction of the C4-carboxylic acid group onto a pre-formed 3-methyl-6-chloropyridazine scaffold. The efficiency and regioselectivity of such reactions are highly dependent on the choice of catalyst, ligands, and reaction conditions. semanticscholar.orgnih.gov
While direct C-H carboxylation of pyridazines is a developing area, palladium-catalyzed carbonylative Suzuki and Stille couplings are well-established methods for constructing C-C bonds and could be employed to build the carbon framework of the target molecule. researchgate.net
| Reaction Type | Substrate | Reagent | Key Features | Reference |
| Palladium-catalyzed carboxylation | Aryl/heteroaryl halides | Carbon dioxide | Direct introduction of carboxylic acid group. | semanticscholar.orgnih.gov |
| Carbonylative Suzuki/Stille coupling | Halo-pyridazines | Organoboron/organotin reagents, CO | Formation of C-C bonds and introduction of carbonyl group. | researchgate.net |
Green Chemistry Principles in Pyridazine Synthetic Pathways
The application of green chemistry principles to the synthesis of pyridazines is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Microwave-assisted organic synthesis has been shown to be a particularly effective tool in this regard, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles.
Microwave irradiation has been successfully employed in the synthesis of various pyridazine derivatives. For instance, the preparation of pyridazinium-based ionic liquids has been achieved in short reaction times with quantitative yields under microwave irradiation, offering an environmentally friendly alternative to conventional heating methods. organic-chemistry.org The synthesis of tri-substituted pyridazines has also been explored using microwave-assisted reactions to shorten reaction times and improve yields. rsc.org
These examples demonstrate the potential of microwave-assisted synthesis to be applied to the key steps in the production of this compound, such as the initial condensation reaction to form the pyridazinone intermediate or subsequent functionalization steps.
Targeted Functionalization at Chloro and Methyl Positions
Once the pyridazine core is constructed, the targeted introduction and modification of substituents at specific positions are crucial for achieving the desired final product. For this compound, the key transformations involve the regioselective introduction of the chloro group at the 6-position and the potential for further functionalization of the methyl group.
Regioselective Introduction of Halogen Substituents
The introduction of a chlorine atom at the 6-position of the pyridazine ring is a critical step in the synthesis of the target molecule. A common and effective method for this transformation is the chlorination of a pyridazinone precursor.
The key intermediate, 3-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid, can be converted to its 6-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.govsemanticscholar.org This reaction is a standard procedure for converting hydroxy-N-heterocycles to their corresponding chloro derivatives. The reaction is often carried out at elevated temperatures, and in some cases, the addition of phosphorus pentachloride (PCl₅) can enhance the reactivity of the chlorinating agent. semanticscholar.org
A specific example from the literature details the synthesis of ethyl 6-chloro-5-methylpyridazine-3-carboxylate by treating the corresponding ethyl 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate with phosphorus oxychloride. nih.gov This demonstrates the feasibility of this chlorination reaction on a pyridazinone ring bearing both a methyl and an ester group, which is structurally similar to the required intermediate for the synthesis of this compound.
The regioselectivity of this chlorination is inherent to the starting material, as the hydroxyl group of the pyridazinone at the 6-position is selectively replaced by a chlorine atom.
| Precursor | Reagent | Product | Key Transformation | Reference |
| 3-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid | Phosphorus oxychloride (POCl₃) | This compound | Chlorination of pyridazinone | nih.govsemanticscholar.org |
| Ethyl 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate | Phosphorus oxychloride (POCl₃) | Ethyl 6-chloro-5-methylpyridazine-3-carboxylate | Chlorination of pyridazinone ester | nih.gov |
Further research and optimization of these advanced synthetic methodologies will continue to provide more efficient and sustainable routes to this compound and its analogues, facilitating the discovery of new molecules with important applications.
Methodologies for Methyl Group Installation and Manipulation
The strategic placement of a methyl group on the pyridazine ring is a key step in the synthesis of this compound. While some synthetic routes may start with an already methylated precursor, such as 3-chloro-6-methylpyridazine (B130396) google.com, other approaches require the direct introduction of the methyl group onto the heterocyclic scaffold. Methodologies developed for related N-heterocycles like pyridines and quinolines often provide a foundational basis for these transformations. biu.ac.ilresearchgate.net
Recent advances in C-H activation and cross-coupling reactions have provided powerful tools for the methylation of heteroaromatic compounds. Transition-metal-catalyzed reactions, for example, using nickel catalysts with methyl iodide, can be employed to install methyl groups on aryl halides. researchgate.net For pyridazine systems, such cross-coupling reactions would typically involve a halogenated pyridazine precursor.
Another modern approach involves the direct methylation of the pyridine (B92270) ring using reagents like methanol (B129727) or formaldehyde (B43269) in a process related to hydrogen borrowing catalysis. nih.gov This method can be used for mono- or dimethylation at specific positions. nih.gov A metal-free methylation of pyridine N-oxide C-H bonds has also been developed using peroxide as the methyl source, proceeding through a radical process. researchgate.net These state-of-the-art methods offer potential pathways for the methylation of pyridazine precursors, although their application would need to be optimized for the specific electronic properties of the pyridazine ring.
Manipulation of existing methyl groups is also a viable strategy. The methyl group in precursors like 3-chloro-6-methylpyridazine serves as a synthetic handle that can be oxidized to form the desired carboxylic acid functionality, a strategy that is discussed in the subsequent section. google.com
Table 1: Comparison of Selected Methylation Strategies for Heterocycles
| Methodology | Reagent/Catalyst | Substrate Type | Key Features |
|---|---|---|---|
| Nickel-Catalyzed Cross-Coupling | Ni catalyst / CH₃I | Aryl Halides | Applicable to a wide range of substrates. researchgate.net |
| Hydrogen Borrowing Catalysis | Rhodium catalyst / Methanol | Pyridines | Direct C-H methylation. nih.gov |
Carboxylation Strategies for Pyridazine Derivatives
The introduction of a carboxylic acid group at the 4-position of the 6-chloro-3-methylpyridazine core is a critical transformation. Several strategies exist for the carboxylation of pyridazine and related heterocyclic systems.
A classical and direct method involves the oxidation of a pre-installed methyl group. For instance, the synthesis of 6-chloropyridazine-3-carboxylic acid can be achieved by the oxidation of 3-chloro-6-methylpyridazine using strong oxidizing agents like potassium permanganate (B83412) or potassium dichromate in sulfuric acid. google.com This approach is robust and can provide the desired carboxylic acid in good yields. google.com A similar strategy could be envisioned for the synthesis of the title compound, starting from a precursor with a methyl group at the 4-position.
More recent methodologies focus on the direct carboxylation of C-H bonds using carbon dioxide (CO₂) as a sustainable and readily available C1 source. For pyridine derivatives, a practical method for C-4 selective carboxylation has been developed. chemistryviews.org This process involves an initial C-H phosphination, followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salt with CO₂ at atmospheric pressure. chemistryviews.org The reaction demonstrates good functional group tolerance and can be performed on a gram scale. chemistryviews.org Adapting such a strategy for pyridazine derivatives could provide a more direct and efficient route to compounds like this compound, avoiding the pre-functionalization required for older methods.
Other historical methods for synthesizing pyridazine carboxylic acids include the permanganate oxidation of hydroxymethylpyridazines and the partial decarboxylation of pyridazine dicarboxylic acids. datapdf.com
Table 2: Overview of Carboxylation Methods for Pyridazine and Related Heterocycles
| Method | Starting Material | Reagents | Product Example | Reference |
|---|---|---|---|---|
| Methyl Group Oxidation | 3-chloro-6-methylpyridazine | KMnO₄ or K₂Cr₂O₇, H₂SO₄ | 6-chloropyridazine-3-carboxylic acid | google.com |
| C-H Carboxylation | Pyridine derivative | 1. Phosphination reagent 2. CuCl, TMEDA, ZnEt₂, CO₂ | Pyridine-4-carboxylic acid derivative | chemistryviews.org |
Optimization and Scale-Up Considerations for this compound Synthesis
The transition from laboratory-scale synthesis to larger-scale production of this compound requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. Key considerations include reaction conditions, catalyst loading, solvent selection, and purification procedures. researchgate.net
Catalyst selection and loading are critical in modern synthetic methods like C-H activation or cross-coupling. For scale-up, minimizing the amount of expensive transition-metal catalysts is a primary goal. The use of phase-transfer catalysts can sometimes enhance reaction rates and facilitate product separation, as seen in the synthesis of related halogenated picolinic acids. google.com
Solvent choice affects reaction kinetics, solubility of reagents and products, and ease of work-up. The use of environmentally benign solvents and minimizing solvent waste are important considerations for green chemistry on a larger scale.
Purification is another critical aspect of scale-up. Recrystallization is often a preferred method for obtaining high-purity solid products, as it is generally more scalable and cost-effective than chromatographic purification. google.com The synthesis of 6-chloropyridazine-3-carboxylic acid, for example, utilizes recrystallization from methanol or water to yield a crystalline powder. google.com The development of a robust crystallization process is essential for consistent product quality on a larger scale.
Finally, a thorough understanding of the reaction mechanism and potential side reactions is vital for troubleshooting and optimizing the process for large-scale production. researchgate.net
Reactivity and Advanced Chemical Transformations of 6 Chloro 3 Methylpyridazine 4 Carboxylic Acid
Reactivity Profile of the Chloro Substituent
The chlorine atom at the C6 position of the pyridazine (B1198779) ring is a key handle for introducing molecular diversity. Its reactivity is primarily governed by the electronic properties of the diazine system, making it susceptible to both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-poor heteroaromatic systems like chloropyridazines. The presence of two electron-withdrawing nitrogen atoms in the pyridazine ring facilitates the attack of nucleophiles on the carbon atom bearing the chloro substituent. nih.gov This process typically proceeds via a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex, although some SNAr reactions may proceed through a concerted mechanism. nih.gov
Table 1: Examples of Nucleophiles in SNAr Reactions with Chloroazines
| Nucleophile Class | Specific Example | Product Type |
|---|---|---|
| Amines | Ammonia, Primary/Secondary Amines | Aminopyridazines |
| Alkoxides | Sodium Methoxide (B1231860), Sodium Ethoxide | Alkoxypyridazines |
| Thiolates | Sodium Bisulfide (HS⁻) | Thiol-substituted Pyridazines |
This table presents typical nucleophiles used in SNAr reactions on chloro-substituted nitrogen heterocycles.
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to halogenated pyridazines. nih.gov These reactions have profoundly impacted organic synthesis, particularly in the pharmaceutical and materials science industries. nih.gov
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most utilized transformations for creating C-C bonds, particularly for biaryl synthesis, due to its mild conditions and the commercial availability of a vast array of boronic acids. nih.govresearchgate.net It involves the reaction of a halo-pyridazine with an organoboronic acid or its ester in the presence of a palladium catalyst and a base. nih.gov This method has been successfully applied to synthesize various pyridazine derivatives. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields, especially with less reactive chloro-substituents. researchgate.netmdpi.com
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction offers a valuable method for the vinylation of the pyridazine core. mdpi.com The reaction typically employs a palladium catalyst, a base, and is known for its excellent trans-selectivity. wikipedia.orgorganic-chemistry.org While aryl bromides and iodides are more reactive, conditions have been developed to facilitate the reaction with aryl chlorides. mdpi.com
Sonogashira Coupling: The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne. wikipedia.orgnih.gov This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The resulting alkynyl-pyridazines are valuable intermediates for further synthetic elaborations. nih.gov Copper-free Sonogashira protocols have also been developed to avoid the undesirable homocoupling of alkynes. nih.gov The reaction has been applied to various halogenated nitrogen heterocycles, including imidazo[1,2-b]pyridazine (B131497) systems. researchgate.net
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Pyridazines
| Reaction Name | Coupling Partner | Key Reagents | Product |
|---|---|---|---|
| Suzuki-Miyaura | Organoboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Aryl/Heteroaryl-substituted pyridazine |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Alkenyl-substituted pyridazine |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Alkynyl-substituted pyridazine |
This table summarizes common palladium-catalyzed reactions applicable to the chloro-substituent of the target compound.
Chemical Modifications of the Carboxylic Acid Moiety
The carboxylic acid group at the C4 position offers a second, highly versatile reaction site. Standard transformations of carboxylic acids can be readily applied to produce a range of important derivatives such as esters, amides, and acyl halides.
Esterification: The carboxylic acid group can be converted to its corresponding ester through various established methods. One common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, milder, non-acidic conditions can be employed using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is particularly useful for reactions involving acid-labile alcohols. orgsyn.org
Amidation: Direct amidation of the carboxylic acid with an amine is a fundamental transformation for the synthesis of bioactive molecules. This reaction typically requires activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Coupling agents, such as those used in peptide synthesis (e.g., DCC, HATU), are often employed. Recently, methods for direct catalytic amidation that avoid stoichiometric activating agents are gaining prominence. mdpi.com A pyridazine-based phosphoric acid diethyl ester has itself been reported as an efficient coupling agent for the amidation of various carboxylic acids. researchgate.net
Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide. wikipedia.org While simple carboxylic acids are often resistant to decarboxylation, the reaction is facilitated in substrates that can stabilize a negative charge on the carbon atom from which the CO₂ departs. wikipedia.org For heteroaromatic carboxylic acids, decarboxylation can sometimes be achieved under thermal conditions or through catalysis, for instance, using silver carbonate. organic-chemistry.org The removal of the carboxylic acid group from 6-chloro-3-methylpyridazine-4-carboxylic acid would yield 6-chloro-3-methylpyridazine, a simpler pyridazine derivative that could be used in subsequent functionalization reactions. google.com In some cases, the process can even be reversible under specific conditions. chemrxiv.org
Acyl Halides: Carboxylic acids are readily converted into more reactive acyl halides (or acid halides), which are valuable intermediates for synthesis. wikipedia.orglibretexts.org The most common method for preparing acyl chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often in the presence of a proton scavenger like pyridine (B92270). libretexts.orglibretexts.org The reaction proceeds via a nucleophilic acyl substitution where the hydroxyl group is converted into a better leaving group. qorganica.com
Anhydrides: Acid anhydrides can be synthesized from carboxylic acids through several routes. A common laboratory method involves the reaction of an acyl chloride with a carboxylate salt or a carboxylic acid. masterorganicchemistry.comlibretexts.orgnih.gov This can be used to prepare both symmetrical and mixed anhydrides. pressbooks.pub Alternatively, dehydrating agents like phosphorus pentoxide can be used to form anhydrides directly from two equivalents of the carboxylic acid. nih.gov Anhydrides are highly reactive acylating agents, similar to but often easier to handle than acyl chlorides. libretexts.org
Table 3: Common Derivatives of the Carboxylic Acid Moiety
| Derivative | Reagent(s) | Key Features |
|---|---|---|
| Ester | Alcohol, Acid Catalyst or DCC/DMAP | Versatile protecting group and synthetic intermediate. |
| Amide | Amine, Coupling Agent | Forms stable, biologically relevant amide bonds. |
| Acyl Chloride | Thionyl Chloride (SOCl₂) | Highly reactive intermediate for acylation reactions. |
| Anhydride (B1165640) | Acyl Chloride + Carboxylic Acid | Reactive acylating agent, alternative to acyl chloride. |
This table outlines the primary transformations of the carboxylic acid group and the typical reagents used.
Reactivity of the Methyl Group and Side Chain Transformations
The methyl group at the 3-position of the pyridazine ring is susceptible to a range of chemical transformations, including oxidation and condensation reactions, allowing for further molecular diversification.
The methyl group attached to the pyridazine ring can be oxidized to afford the corresponding carboxylic acid. This transformation is typically achieved using strong oxidizing agents under acidic conditions. Research on the closely related compound, 3-chloro-6-methylpyridazine (B130396), demonstrates that the methyl group can be effectively converted into a carboxylic acid function. google.com
Commonly employed oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in the presence of sulfuric acid. google.com The reaction involves the progressive oxidation of the methyl group, likely through hydroxymethyl and aldehyde intermediates, to the final carboxylic acid. This process transforms the starting material into a pyridazine dicarboxylic acid derivative, a valuable building block for more complex molecules.
| Starting Material | Oxidizing Agent | Solvent/Medium | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| 3-chloro-6-methylpyridazine | Potassium permanganate (KMnO₄) | 50% Sulfuric Acid | 80 | 6-chloropyridazine-3-carboxylic acid | 52 |
| 3-chloro-6-methylpyridazine | Potassium dichromate (K₂Cr₂O₇) | Sulfuric Acid | 50 | 6-chloropyridazine-3-carboxylic acid | 65 |
The protons of the methyl group at the C-3 position are weakly acidic due to the electron-withdrawing nature of the pyridazine ring. This allows the methyl group to act as a nucleophile in condensation reactions with aldehydes or ketones, particularly under acid or base catalysis. This reactivity is analogous to the Claisen-Schmidt condensation, where an enol or enolate reacts with a carbonyl compound. wikipedia.org
In an acid-catalyzed pathway, the carbonyl oxygen of the reacting aldehyde or ketone is protonated, which activates it as a potent electrophile. byjus.comallen.in The methyl group of the pyridazine can then form an enol tautomer, which subsequently attacks the activated carbonyl carbon. allen.inmasterorganicchemistry.com The resulting aldol (B89426) addition product readily undergoes dehydration (elimination of a water molecule) to yield a stable α,β-unsaturated carbonyl compound, driven by the formation of an extended conjugated system. masterorganicchemistry.com This reaction provides a powerful method for C-C bond formation, appending new side chains to the pyridazine core.
| Pyridazine Reactant | Carbonyl Reactant (e.g.) | Catalyst | Expected Product Type |
|---|---|---|---|
| This compound | Benzaldehyde | Acid (e.g., HCl) or Base (e.g., NaOH) | 6-chloro-3-(2-phenylvinyl)pyridazine-4-carboxylic acid |
| This compound | Acetone | Acid or Base | 6-chloro-3-(prop-1-en-2-yl)pyridazine-4-carboxylic acid |
Electrophilic and Nucleophilic Functionalization of the Pyridazine Ring System
The pyridazine ring is characterized as a π-deficient heterocycle, which makes it generally unreactive toward electrophilic aromatic substitution but highly susceptible to nucleophilic attack.
Nucleophilic Functionalization: The chlorine atom at the 6-position is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. wikipedia.orgpressbooks.pub The electron-withdrawing nature of the two adjacent nitrogen atoms activates the ring, facilitating the attack of nucleophiles at the carbon atom bearing the chlorine. wikipedia.org This allows for the displacement of the chloride ion by a wide variety of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward route to a diverse array of 6-substituted pyridazine derivatives. nih.gov The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub
Electrophilic Functionalization: Direct electrophilic substitution on the carbon atoms of the pyridazine ring is challenging due to the deactivating effect of the ring nitrogens. researchgate.netresearchgate.net Classical electrophilic reactions like nitration or Friedel-Crafts alkylation typically require harsh conditions and often result in low yields or reaction at the nitrogen atoms. quora.comyoutube.com
However, modern synthetic methods have enabled the functionalization of such electron-deficient rings. One powerful strategy is directed ortho-metalation (DoM). znaturforsch.comcmu.edu In this approach, a directing group on the ring coordinates to a strong base (e.g., an organolithium reagent or a hindered magnesium amide like TMPMgCl·LiCl), directing deprotonation to an adjacent C-H bond. researchgate.netresearchgate.net The resulting organometallic intermediate can then be trapped with a variety of electrophiles (e.g., iodine, aldehydes, or allyl halides), allowing for regioselective C-H functionalization. znaturforsch.comresearchgate.netresearchgate.net For the pyridazine system, Lewis acids can be used to modulate the regioselectivity of these metalations, enabling functionalization at positions that are otherwise inaccessible. researchgate.netresearchgate.net
| Reaction Type | Reagent/Catalyst | Position of Functionalization | Product Type |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SₙAr) | R-NH₂ (Amine) | C-6 | 6-amino-3-methylpyridazine-4-carboxylic acid |
| Nucleophilic Aromatic Substitution (SₙAr) | R-O⁻ (Alkoxide) | C-6 | 6-alkoxy-3-methylpyridazine-4-carboxylic acid |
| Directed Metalation-Electrophilic Quench | 1. TMPMgCl·LiCl 2. Electrophile (E⁺) | C-5 (ortho to carboxylic acid) | 5-E-6-chloro-3-methylpyridazine-4-carboxylic acid |
Computational and Theoretical Investigations of 6 Chloro 3 Methylpyridazine 4 Carboxylic Acid
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic properties that govern a compound's stability and reaction pathways.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry and electronic properties of molecules. Calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. researchgate.net
These calculations yield precise data on bond lengths, bond angles, and dihedral angles. For heterocyclic systems like pyridazines, DFT accurately models the planarity of the ring and the orientation of its substituents. The electronic properties derived from DFT, such as dipole moment and polarizability, are essential for understanding the molecule's interaction with solvents and other molecules. dergipark.org.tr
While specific DFT data for 6-chloro-3-methylpyridazine-4-carboxylic acid is not available in the cited literature, the following table illustrates the typical geometric parameters obtained for a closely related compound, 3,6-dichloropyridazine-4-carboxylic acid, which serves as an example of the outputs from such a study. researchgate.net
Table 1: Exemplary Geometric Parameters (Based on an Analogous Compound)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-Cl | ~1.75 Å |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | O-H | ~0.97 Å |
| Bond Angle | N-N-C | ~119° |
| Bond Angle | C-C-C(OOH) | ~122° |
| Dihedral Angle | C-C-C-O | ~180° (planar) |
Note: Data is illustrative and based on calculations for analogous structures like 3,6-dichloropyridazine-4-carboxylic acid to demonstrate typical DFT outputs. researchgate.net
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. dergipark.org.tr
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scholarsresearchlibrary.com Conversely, a small energy gap suggests the molecule is more polarizable and reactive. researchgate.net These energies are instrumental in predicting how the molecule will interact in chemical reactions.
Table 2: Exemplary Frontier Molecular Orbital Properties (Based on an Analogous Compound)
| Property | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -7.0 to -8.0 | Electron-donating ability |
| LUMO Energy | -2.0 to -3.0 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 | Chemical stability and reactivity |
Note: Values are representative examples based on studies of similar heterocyclic carboxylic acids to illustrate the outputs of FMO analysis. researchgate.netmdpi.com
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface to illustrate how a positive test charge would interact with the molecule. researchgate.net MESP is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack.
Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are likely sites for electrophilic attack. For this compound, these would be expected around the nitrogen atoms of the pyridazine (B1198779) ring and the oxygen atoms of the carboxylic acid group. researchgate.netdergi-fytronix.com Regions of positive potential (blue) are electron-deficient and are targets for nucleophiles. These are often found around the hydrogen atom of the carboxylic acid. The chlorine and methyl groups would also influence the potential of the aromatic ring. mdpi.com
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. It examines charge delocalization, hyperconjugative interactions, and lone-pair electron delocalization within the molecule. researchgate.net This analysis helps to explain the stability of different molecular conformations by quantifying the stabilization energy (E(2)) associated with donor-acceptor orbital interactions. dergi-fytronix.com
For a molecule like this compound, NBO analysis would likely reveal significant π → π* interactions within the pyridazine ring, contributing to its aromatic stability. Furthermore, interactions involving the lone pairs on the nitrogen and oxygen atoms with antibonding orbitals of adjacent bonds (n → σ* or n → π*) would indicate hyperconjugative effects that further stabilize the molecule. researchgate.net
Table 3: Exemplary NBO Analysis Results (Illustrative)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N2 | π(C3-C4) | High |
| π(C5-C6) | π(N1-N2) | Moderate |
| LP(2) O1 (carbonyl) | σ*(C4-C7) | Low |
Note: This table presents hypothetical interactions and stabilization energies for this compound to illustrate the typical findings of an NBO analysis. researchgate.netdergi-fytronix.com
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that exist in a variety of conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and stability. nih.gov
For this compound, a key area of conformational interest is the rotation of the carboxylic acid group relative to the pyridazine ring. MD simulations can explore the potential energy surface of this rotation, identifying energy barriers and the most populated conformational states under specific conditions (e.g., in a solvent). chemrxiv.orgnih.gov This analysis is crucial for understanding how the molecule's shape might change in different environments, which can influence its ability to interact with biological targets.
Structure-Reactivity Relationship (SRR) Modeling and Predictive Chemistry
Structure-Reactivity Relationship (SRR) modeling, often a component of Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate a molecule's structural or physicochemical properties with its reactivity or biological activity. researchgate.net
The computational parameters derived from the quantum chemical studies described above—such as HOMO-LUMO energies, dipole moment, and atomic charges from MESP analysis—can be used as descriptors in SRR models. By analyzing a series of related pyridazine derivatives, researchers can develop predictive models that estimate the reactivity of new, unsynthesized compounds. This predictive capability is highly valuable in fields like drug discovery and materials science, as it allows for the rational design of molecules with desired properties, saving significant time and resources.
Solvent Effects on Molecular Properties and Reaction Pathways
Extensive searches of scientific literature and computational chemistry databases have revealed a significant gap in the current body of research. As of the latest available information, there are no specific published computational or theoretical studies detailing the effects of solvents on the molecular properties and reaction pathways of this compound.
The influence of the solvent environment is a critical factor in understanding a molecule's behavior, including its conformational preferences, electronic structure, reactivity, and spectroscopic properties. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, often coupled with implicit or explicit solvation models, are powerful tools for elucidating these effects. nih.gov Such studies can provide valuable insights into how different solvents can stabilize or destabilize transition states, thereby influencing reaction rates and mechanisms. nih.gov
Theoretical investigations on related heterocyclic carboxylic acids have demonstrated that solvent polarity and hydrogen bonding capabilities can significantly alter molecular geometries, vibrational frequencies, and electronic transition energies. researchgate.net For instance, studies on pyridine (B92270) mono-carboxylic acids have shown that both protic and aprotic solvents can impact their reactivity. researchgate.net It is reasonable to hypothesize that this compound would exhibit similar solvent-dependent behavior. However, without specific computational data, any discussion remains speculative.
The absence of dedicated research on this particular compound highlights an opportunity for future investigation. A systematic computational study could explore the following:
Conformational Analysis: How the relative orientation of the carboxylic acid group with respect to the pyridazine ring changes in solvents of varying polarity.
Acidity: The prediction of pKa values in different solvent environments, which is crucial for understanding its chemical and biological behavior.
Reaction Pathways: Modeling key reactions, such as esterification or amidation, in various solvents to understand the solvent's role in the reaction mechanism and energetics.
Such computational work would provide a foundational understanding of the physicochemical properties of this compound and could guide its application in various chemical contexts. Until such studies are conducted and published, a detailed, data-driven analysis of solvent effects on this specific molecule cannot be provided.
Biochemical and Biological Research Applications of 6 Chloro 3 Methylpyridazine 4 Carboxylic Acid Derivatives
Pyridazine (B1198779) Derivatives as Privileged Scaffolds in Chemical Biology
In the field of drug discovery and chemical biology, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the development of novel therapeutic agents. The pyridazine ring is widely recognized as such a scaffold. consensus.appnih.gov Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and weak basicity, make it an attractive component in the design of biologically active molecules. nih.gov
The pyridazine core is a key structural feature in many compounds with diverse pharmacological applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents. tandfonline.comnih.gov Researchers leverage the pyridazine nucleus to modulate physicochemical properties, improve absorption, distribution, metabolism, and excretion (ADME) profiles, and access diverse chemical space through straightforward synthetic modifications. tandfonline.com The ability of the two adjacent nitrogen atoms to act as hydrogen bond acceptors is particularly important for drug-target interactions, allowing for specific and high-affinity binding to proteins. nih.gov This versatility has cemented the pyridazine scaffold's status as an invaluable tool for designing compounds aimed at a wide array of biological targets. tandfonline.com
In Vitro Biochemical Target Interaction Studies
Derivatives of 6-chloro-3-methylpyridazine-4-carboxylic acid are investigated through a variety of in vitro biochemical assays to understand their interactions with specific biological targets. These studies are crucial for elucidating mechanisms of action and for guiding the design of more potent and selective compounds.
The pyridazine scaffold has been incorporated into numerous molecules designed to inhibit specific enzymes implicated in various diseases.
Cyclooxygenase (COX): Pyridazine derivatives have been synthesized and evaluated as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.gov For instance, certain novel pyridazinone derivatives have demonstrated COX-2 inhibitory activity in the nanomolar range, with potency exceeding that of the standard drug celecoxib. researchgate.net The selectivity for COX-2 over COX-1 is a critical feature, as it is associated with a reduced risk of gastrointestinal side effects.
α-Amylase and α-Glucosidase: In the context of metabolic disorders, pyridazine-based compounds are explored as inhibitors of carbohydrate-hydrolyzing enzymes. Several series of pyridazine-triazole hybrids have shown significant inhibitory activity against yeast and rat α-glucosidase, with some compounds being over 100 times more potent than the clinical drug acarbose. nih.govnih.gov These findings highlight their potential as leads for new anti-diabetic agents.
Acetylcholinesterase (AChE): As a key target in Alzheimer's disease therapy, AChE has been the focus of inhibition studies involving pyridazine analogs. Following the discovery that the drug minaprine, a 3-amino-6-phenylpyridazine, possesses weak AChE-inhibiting activity, further research led to the development of derivatives with significantly enhanced potency. acs.org One such derivative, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, showed a 5000-fold increase in potency. acs.org Furthermore, substituted imidazo[1,2-b]pyridazine (B131497) compounds have exhibited potent AChE inhibitory activity with IC50 values in the low nanomolar range (40–50 nM). nih.gov
Carbonic Anhydrase (CA): Pyridazine-tethered sulfonamides have been designed as potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govacs.org Certain derivatives show high selectivity for hCA II, an isoform implicated in glaucoma, with inhibitory potencies in the subnanomolar range and over 600-fold more selectivity than the standard drug acetazolamide. acs.org Other series have yielded isoform-selective inhibitors for the tumor-associated hCA IX and XII isoforms. nih.gov
Kinases (EGFR): The epidermal growth factor receptor (EGFR), a tyrosine kinase, is a major target in cancer therapy. Novel hybrids of pyridazine and pyrazoline have been developed as potent EGFR inhibitors. nih.gov Several compounds in this class have demonstrated superior inhibitory effects compared to the approved drug Erlotinib, with IC50 values in the sub-micromolar range. researchgate.netnih.gov
| Enzyme Target | Pyridazine Derivative Class | IC50 / KI Value | Reference Compound |
| COX-2 | Pyridazinone derivative (Compound 3g) | 43.84 nM | Celecoxib (73.53 nM) |
| α-Glucosidase | Pyridazine-triazole hybrid (Compound 10k) | 1.7 µM | Acarbose (>170 µM) |
| Acetylcholinesterase | Imidazo[1,2-b]pyridazine (Compound 5h) | ~40-50 nM | Not specified |
| Carbonic Anhydrase II | Phenylpyridazine-tethered sulfonamide (Compound 7c) | 0.63 nM | Acetazolamide |
| EGFR | Pyridazine-pyrazoline hybrid (Compound IXn) | 0.65 µM | Erlotinib (0.95 µM) |
Beyond enzyme inhibition, pyridazine derivatives are also profiled for their ability to bind to various cell surface and nuclear receptors. These studies are essential for determining the affinity and selectivity of a compound for its intended target versus off-targets. For example, a series of 7-amino-pyrazolo-[3,4-d]pyridazine derivatives were synthesized and evaluated for their affinity against different adenosine (B11128) receptors (ARs). This research identified compounds with high affinity for the A1 and A3 adenosine receptors, demonstrating the utility of this specific pyridazine-fused scaffold in developing novel and selective receptor antagonists.
To rationalize the results from in vitro assays and to understand the molecular basis of target recognition, researchers frequently employ computational methods like molecular docking. These studies simulate the binding of a pyridazine derivative (the ligand) into the active site of its target protein.
Docking studies have provided crucial insights across various targets:
For COX-2 inhibitors , docking revealed that the selectivity of certain pyridazine derivatives can be attributed to their ability to fit into a side pocket of the COX-2 active site and interact with key amino acid residues, such as His90.
In the case of α-glucosidase inhibitors , docking simulations have shown that a triazole ring appended to the pyridazine core plays a vital role in binding interactions within the enzyme's active site. nih.gov
For EGFR inhibitors , molecular modeling has been used to understand how pyridazine-pyrazoline hybrids bind within the kinase domain, guiding the design of compounds with improved potency. nih.gov These computational models are invaluable for explaining structure-activity relationships and for the rational design of next-generation derivatives.
Structure-Activity Relationship (SAR) Studies for Modulating Biological Function
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying the chemical structure of a lead compound and assessing how these changes affect its biological activity. For pyridazine derivatives, SAR studies have been crucial in optimizing potency, selectivity, and pharmacokinetic properties. researchgate.net Research has shown that the type and position of substituents on the pyridazine ring and its flanking aromatic rings are critical for their inhibitory roles against various targets.
The specific substituents on the pyridazine core, such as the chloro and methyl groups found in this compound, play a pivotal role in defining the biological profile of the molecule.
The chloro substituent, being an electron-withdrawing and lipophilic group, can significantly influence a molecule's properties. In some series of pyridazinone derivatives targeting monoamine oxidase B (MAO-B), the introduction of a para-chloro substituent on an attached phenyl ring increased the inhibitory activity. mdpi.com Conversely, in other series, the addition of halogen groups reduced MAO-B inhibition, demonstrating the context-dependent nature of such modifications. mdpi.com The 6-chloro substitution is a common feature in many biologically active pyridazine-based scaffolds, including imidazo[1,2-b]pyridazines, where it serves as a synthetic handle for further diversification. nih.govmdpi.com
Role of Carboxylic Acid Moiety in Molecular Recognition and Binding
The carboxylic acid group is a pivotal functional group in medicinal chemistry and molecular biology, renowned for its ability to participate in a variety of non-covalent interactions that are fundamental to molecular recognition and the binding of a ligand to its biological target. In the context of derivatives of this compound, the carboxylic acid moiety is anticipated to play a crucial role in defining their biological activity through several key mechanisms.
At physiological pH, the carboxylic acid group can exist in both its protonated (COOH) and deprotonated (COO-) forms. This duality allows it to act as both a hydrogen bond donor and acceptor. As a hydrogen bond donor, the hydroxyl group of the carboxylic acid can interact with electron-rich residues in a protein's binding pocket, such as the side chains of aspartate, glutamate, or the backbone carbonyls. In its deprotonated carboxylate form, it becomes a potent hydrogen bond acceptor, readily interacting with hydrogen bond donors like the side chains of arginine, lysine, or asparagine.
The planar and rigid structure of the pyridazine ring in this compound derivatives provides a defined scaffold that orients the carboxylic acid moiety in a specific spatial arrangement. This pre-organization can reduce the entropic penalty upon binding to a target, thereby enhancing the binding affinity. The specific position of the carboxylic acid at the 4-position of the pyridazine ring, along with the electronic effects of the chloro and methyl substituents, will influence its acidity (pKa) and, consequently, the ratio of its protonated and deprotonated forms at physiological pH. This, in turn, dictates the predominant type of interactions it will form within a biological target.
While direct structure-activity relationship (SAR) studies on this compound derivatives are not extensively available in the public domain, research on structurally related pyridazine-based inhibitors of amyloid fibril formation has highlighted the importance of substituents on the pyridazine core in modulating biological activity. nih.gov In these studies, modifications to the groups attached to the pyridazine ring significantly impacted the inhibition of amyloid fibril formation, underscoring the sensitivity of the biological response to the chemical features of the pyridazine scaffold. nih.gov Although these studies did not specifically focus on a carboxylic acid at the 4-position, they support the principle that functional groups on the pyridazine ring are critical for molecular recognition.
Molecular docking studies on other classes of pyridazine derivatives have also demonstrated the importance of specific interactions with protein targets. For instance, docking studies of pyridazine derivatives as potential analgesic agents targeting the COX-2 enzyme revealed key binding interactions within the active site that are crucial for their inhibitory activity. nih.gov Similarly, research on pyridine (B92270) carboxylic acid isomers has shown that the carboxylic group enhances binding affinity by providing polarity and the ability to coordinate with metal ions in enzyme active sites. nih.gov These examples from related heterocyclic compounds strongly suggest that the carboxylic acid moiety of this compound derivatives would be a primary determinant of their molecular recognition and binding properties.
Chemical Probe Development and Biological System Perturbation Tools
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or nucleic acid, thereby enabling the study and manipulation of its function within a complex biological system. Derivatives of this compound possess a scaffold that can be elaborated into sophisticated chemical probes. The development of such tools can be broadly categorized into fluorescent probes for imaging applications and affinity-based probes for target identification and validation.
The pyridazine core, being a heteroaromatic system, can serve as a fluorophore in the design of fluorescent probes. The photophysical properties of such probes, including their absorption and emission wavelengths, can be fine-tuned by chemical modifications to the pyridazine ring and its substituents. For instance, the development of donor-acceptor type molecules incorporating a pyridazine acceptor has led to fluorescent probes for detecting volatile acids. elsevierpure.com In these systems, protonation of the pyridazine unit alters the intramolecular charge transfer (ICT) characteristics, resulting in a detectable change in the fluorescence emission. elsevierpure.com
Following a similar design principle, derivatives of this compound could be functionalized to create fluorescent probes. The carboxylic acid group itself offers a convenient handle for conjugation to other molecules, such as targeting ligands or functionalities that influence subcellular localization. A series of small-molecule fluorescent probes based on a nitrogen-fused pyridazinone scaffold has been developed for live cell and brain tissue imaging. bjmu.edu.cn These probes demonstrate that the pyridazine core can be systematically modified to create tools for biological imaging.
The table below summarizes the photophysical properties of some reported pyridazinone-based fluorescent probes, illustrating the tunability of this scaffold.
| Probe | Absorption λmax (nm) in DMSO | Emission λmax (nm) in DMSO | Stokes Shift (nm) |
| PH | 358 | 512 | 154 |
| PY | 374 | 545 | 171 |
| 4a | 358 | 512 | 154 |
| 4b | 374 | 545 | 171 |
| 4c | 382 | 555 | 173 |
Data extracted from a study on nitrogen-fused pyridazinone fluorescent probes. bjmu.edu.cn
Beyond fluorescence-based applications, the this compound scaffold can be adapted for the development of affinity-based probes. These probes are designed to covalently label their biological targets, enabling their identification and characterization from complex biological mixtures. This is typically achieved by incorporating a reactive group (a "warhead") and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry) into the molecule.
The carboxylic acid moiety of this compound can be converted into a variety of reactive functionalities, such as an activated ester or an amide coupled to a photo-activatable crosslinker (e.g., a diazirine or benzophenone). This would allow for covalent modification of the target protein upon binding. The chloro and methyl groups on the pyridazine ring can be modified to attach a reporter tag, which is used for the subsequent enrichment and identification of the labeled protein. Affinity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes such probes to map the active sites of enzymes and other proteins on a proteome-wide scale. Probes based on kinase inhibitors have been successfully used to profile kinase activity in cells and cell lysates. nih.gov Given that pyridazine derivatives have been explored as inhibitors for various enzymes, the development of affinity-based probes from the this compound scaffold is a plausible strategy for target discovery and validation.
Advanced Spectroscopic and Structural Characterization Methodologies for 6 Chloro 3 Methylpyridazine 4 Carboxylic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. High-field NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
While standard ¹H and ¹³C NMR spectra are fundamental, advanced 1D techniques offer deeper insights. For 6-chloro-3-methylpyridazine-4-carboxylic acid, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methine (CH), and quaternary carbons. A DEPT-135 experiment would show a positive signal for the methyl group, a positive signal for the single aromatic proton (C5-H), and no signals for the quaternary carbons (C3, C4, C6, and COOH), thus confirming the substitution pattern on the pyridazine (B1198779) ring.
Another powerful 1D technique is the Nuclear Overhauser Effect (NOE) difference experiment. Irradiating the methyl protons (at C3) would be expected to show an enhancement in the signal of the adjacent carboxylic acid proton and potentially the ring proton at C5, depending on the rotational conformation, thereby providing evidence for their spatial proximity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Carbon Type |
|---|---|---|---|
| C5-H | ~9.15 | ~130.5 | s / CH |
| CH₃ | ~2.80 | ~22.0 | s / CH₃ |
| COOH | ~13.50 | ~165.0 | s (broad) / Quaternary |
| C3 | - | ~160.0 | Quaternary |
| C4 | - | ~135.0 | Quaternary |
| C6 | - | ~152.0 | Quaternary |
Note: Predicted values are based on substituent effects on pyridazine rings. Actual values may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and mapping the complete molecular structure, especially for complex derivatives. researchgate.netnih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For the parent compound, no COSY correlations are expected as there is only one isolated aromatic proton. However, for derivatives with additional protons, it would reveal adjacent proton relationships.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). For this compound, an HSQC spectrum would show a cross-peak connecting the proton signal at ~9.15 ppm to the carbon signal at ~130.5 ppm (C5) and another cross-peak linking the methyl protons (~2.80 ppm) to their corresponding carbon (~22.0 ppm). science.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. science.gov This technique definitively establishes the connectivity of the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum would show cross-peaks between protons that are spatially proximate, confirming conformational details and the relative positions of substituents. science.gov
Table 2: Expected Key HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbons (¹³C) | Inferred Connectivity |
|---|---|---|
| C5-H (~9.15 ppm) | C4, C6, C3 | Confirms position adjacent to C4 and C6 |
| CH₃ (~2.80 ppm) | C3, C4 | Confirms methyl group is at C3, adjacent to C4 |
| COOH (~13.50 ppm) | C4, C3, C5 | Confirms carboxylic acid is at C4 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of a molecule. For this compound (C₆H₅ClN₂O₂), the expected exact mass can be calculated. An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition. mdpi.com
Table 3: HRMS Data for this compound
| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |
|---|---|---|
| C₆H₅³⁵ClN₂O₂ | [M+H]⁺ | 173.0112 |
| C₆H₅³⁷ClN₂O₂ | [M+H]⁺ | 175.0083 |
The presence of the chlorine isotope pattern (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) is a key diagnostic feature.
Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or another primary fragment) and subjecting it to further fragmentation. The resulting secondary fragmentation pattern provides detailed structural information. nih.gov For this compound, characteristic fragmentation pathways would likely involve the loss of small, stable molecules from the parent ion.
Common fragmentation patterns for carboxylic acids include the loss of water (H₂O, [M-18]), a hydroxyl radical (•OH, [M-17]), and the entire carboxyl group (•COOH, [M-45]). libretexts.org The pyridazine ring itself can also undergo cleavage. Analysis of these fragments helps to confirm the presence and location of the functional groups. This technique is also invaluable for analyzing derivatives, where the fragmentation of the added chemical moiety can confirm the success of a derivatization reaction.
Table 4: Plausible MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 173.01)
| Fragment m/z (for ³⁵Cl) | Proposed Loss | Fragment Structure |
|---|---|---|
| 155.00 | H₂O | Loss of water from carboxylic acid |
| 128.02 | COOH | Loss of the carboxylic acid group |
| 127.02 | HCl | Loss of hydrogen chloride |
| 93.03 | COOH + Cl | Loss of carboxyl group and chlorine atom |
X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. It provides definitive information on bond lengths, bond angles, and intermolecular interactions. tandfonline.com For this compound, a single-crystal X-ray diffraction study would confirm the planarity of the pyridazine ring and the relative orientations of the chloro, methyl, and carboxylic acid substituents. nih.gov
The analysis would reveal details about hydrogen bonding, which is expected to occur via the carboxylic acid group, potentially forming dimers or chains in the crystal lattice. acs.orgmdpi.com
Table 5: Representative Crystallographic Data for a Pyridazine Derivative
| Parameter | Example Value | Description |
|---|---|---|
| Crystal System | Monoclinic | Describes the shape of the unit cell |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal |
| a (Å) | ~7.1 | Unit cell dimension |
| b (Å) | ~11.4 | Unit cell dimension |
| c (Å) | ~13.8 | Unit cell dimension |
| β (°) | ~93.4 | Unit cell angle |
| C-Cl bond length (Å) | ~1.73 | Typical length for C(sp²)-Cl bond |
| N-N bond length (Å) | ~1.37 | Typical length for N-N in pyridazine ring |
Data is illustrative and based on a similar published structure. nih.gov
Regarding absolute configuration, this determination is only relevant for chiral molecules. The parent compound, this compound, is achiral and therefore does not have an absolute configuration to be determined. However, if one of its derivatives were synthesized to contain a stereocenter, X-ray crystallography using anomalous dispersion could definitively establish its absolute configuration as either R or S. nih.govspark904.nl
Single-Crystal X-ray Diffraction Analysis
The resulting structural solution would allow for a detailed analysis of intramolecular distances. For instance, the carbon-chlorine, carbon-nitrogen, and carbon-oxygen bond lengths can be measured with high precision. This information is critical for validating theoretical models and understanding the electronic effects of the various functional groups on the pyridazine core. Although a specific crystal structure for this compound is not publicly available, data from related heterocyclic compounds, such as methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, demonstrate the power of this technique. In that structure, the quinoline (B57606) ring system was found to be planar, with the phenyl ring twisted out of the plane. researchgate.net A similar analysis of the title compound would provide invaluable insights into its solid-state conformation. mdpi.comresearchgate.net
Table 1: Representative Crystallographic Parameters for a Heterocyclic Carboxylic Acid Derivative (Note: This is a hypothetical table based on expected values and data from similar structures to illustrate the type of information obtained from SCXRD analysis.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.4 |
| Volume (ų) | 980.2 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.55 |
Crystalline Polymorphism and Supramolecular Interactions
Crystalline polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. The study of supramolecular interactions is key to understanding and controlling polymorphism. For pyridazine carboxylic acids, hydrogen bonding is a dominant force in crystal packing. mdpi.com
The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the nitrogen atoms of the pyridazine ring are effective hydrogen bond acceptors. This combination frequently leads to the formation of robust supramolecular synthons. acs.org A common and persistent interaction is the O-H···N hydrogen bond between the carboxylic acid and a nitrogen atom of the heterocyclic ring. nih.govacs.org This acid-pyridine heterodimer is often favored over the acid-acid homodimer typically seen in simple carboxylic acids. acs.orgresearchgate.net
In addition to strong O-H···N bonds, weaker interactions such as C-H···O and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between pyridazine rings, play a significant role in stabilizing the crystal lattice. mdpi.com Hirshfeld surface analysis is a powerful tool used in conjunction with SCXRD data to visualize and quantify these intermolecular contacts, providing a detailed map of the forces governing the crystal packing. mdpi.com
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying functional groups within a molecule. The spectrum of this compound is expected to show several characteristic absorption bands. The carboxylic acid group gives rise to a very broad O-H stretching band, typically in the 3500–2500 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimer structure. spectroscopyonline.com
The carbonyl (C=O) stretching vibration of the carboxylic acid is another prominent feature, expected to appear in the range of 1730–1700 cm⁻¹. spectroscopyonline.com The exact position depends on the extent of hydrogen bonding. Vibrations associated with the pyridazine ring, including C=N and C=C stretching, typically occur in the 1600–1400 cm⁻¹ region. Furthermore, C-Cl stretching vibrations can be observed at lower frequencies, usually between 800 and 600 cm⁻¹. The C-H stretching vibrations of the methyl group and the pyridazine ring are found around 3000 cm⁻¹. ukm.edu.myhilarispublisher.com
Table 2: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| O-H stretch | Carboxylic Acid (dimer) | 3500–2500 | Broad, Strong |
| C-H stretch (aromatic & aliphatic) | Pyridazine & Methyl | 3100–2850 | Medium |
| C=O stretch | Carboxylic Acid | 1730–1700 | Strong |
| C=N, C=C stretch | Pyridazine Ring | 1600–1400 | Medium-Strong |
| C-O stretch | Carboxylic Acid | 1320–1210 | Strong |
| O-H bend | Carboxylic Acid | 960–900 | Broad, Medium |
| C-Cl stretch | Chloro-pyridazine | 800-600 | Medium-Strong |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides information complementary to FT-IR. While FT-IR measures the absorption of infrared light due to changes in a molecule's dipole moment, Raman spectroscopy detects the scattering of light caused by changes in polarizability. This often means that vibrations that are weak in FT-IR may be strong in Raman, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridazine ring and the C-Cl bond, which may not be as prominent in the IR spectrum. The non-polar C=C and C=N bonds of the ring system are expected to produce strong Raman signals.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to display absorptions corresponding to π→π* and n→π* transitions due to the presence of the conjugated pyridazine ring system, which contains π bonds and nitrogen atoms with lone pairs of electrons. ukm.edu.my The carboxylic acid and chloro substituents can act as auxochromes, modifying the absorption maxima (λmax) and molar absorptivity. The conjugated system of the pyridazine ring is the primary chromophore. The electronic transitions are sensitive to solvent polarity and pH, which can alter the electronic structure of the molecule.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Chromophore/Electrons Involved | Expected λmax Range (nm) |
| π→π | Pyridazine Ring Conjugated System | 200–300 |
| n→π | N lone pairs, C=O lone pair | >300 |
Advanced Derivatization Reagents and Methodologies for Enhanced Analytical Sensitivity
For quantitative analysis, particularly in complex matrices using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), derivatization of the carboxylic acid group can significantly enhance analytical sensitivity and improve chromatographic behavior. nih.gov Chemical modification aims to attach a chromophore, fluorophore, or an easily ionizable group to the molecule. researchgate.net
Several classes of reagents are employed for this purpose:
Esterification Reagents: Reagents like fluorescent diazoalkanes (e.g., 9-anthryldiazomethane) or alkyl halides (e.g., pentafluorobenzyl bromide, PFB-Br) convert the carboxylic acid into an ester. phenomenex.blognih.gov PFB-Br derivatives are particularly useful for GC with electron capture detection (ECD) due to the presence of multiple fluorine atoms. phenomenex.blog
Amidation Reagents: The carboxylic acid can be activated by carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and then coupled with an amine-containing reagent. nih.govthermofisher.com This allows for the introduction of a wide variety of tags. For instance, coupling with 2-picolylamine (PA) produces derivatives that are highly responsive in positive-ion electrospray ionization mass spectrometry (ESI-MS), increasing detection sensitivity by orders of magnitude. nih.gov
Silylating Reagents: For GC analysis, silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the acidic proton of the carboxylic acid into a trimethylsilyl (B98337) group, increasing the compound's volatility and thermal stability. chromforum.org
These derivatization strategies overcome challenges such as poor ionization efficiency in mass spectrometry or weak UV absorbance, enabling trace-level detection and quantification of this compound and its metabolites in various samples. nih.govnih.gov
Applications Beyond Biological Systems
Utilization as Versatile Chemical Intermediates in Complex Organic Synthesis
The structural features of 6-chloro-3-methylpyridazine-4-carboxylic acid, namely the reactive chlorine atom and the carboxylic acid group on the pyridazine (B1198779) ring, make it a highly useful intermediate in the synthesis of more complex molecules. The pyridazine core itself is a key component in various larger chemical structures.
A closely related precursor, 3-chloro-6-methylpyridazine (B130396), is utilized as a starting material in the synthesis of 6-chloropyridazine-3-carboxylic acid. This process involves the oxidation of the methyl group to a carboxylic acid. The resulting 6-chloropyridazine-3-carboxylic acid is then further reacted with sodium methoxide (B1231860) to yield 6-methoxypyridazine-3-carboxylic acid, demonstrating a pathway where the chloro and methyl groups are transformed to introduce new functionalities. google.com
Similarly, derivatives such as ethyl 6-chloro-5-methylpyridazine-3-carboxylate are key intermediates in multi-step syntheses. For instance, this compound is used in the production of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid, a crucial component in the manufacturing of pharmaceutically active molecules. nih.gov The synthesis involves reacting the chlorinated pyridazine with sodium azide, showcasing the reactivity of the chlorine atom which is also present in this compound. nih.gov These examples highlight the role of the chlorinated pyridazine framework as a foundational element for building more elaborate molecular architectures. The presence of both a chloro and a carboxylic acid group on the same pyridazine ring, as in the title compound, offers multiple reaction sites for chemists to exploit in the creation of novel compounds.
Exploration in Materials Science and Functional Molecule Design
The pyridazine scaffold is a subject of interest in the development of new materials due to its electronic properties, rigidity, and ability to coordinate with metals.
Research into Dyes and Pigments Derived from Pyridazine Scaffolds
The inherent aromaticity and the presence of heteroatoms in the pyridazine ring make it a suitable core for chromophores, the parts of a molecule responsible for its color. While specific research on dyes derived directly from this compound is not extensively documented, the broader class of pyridazine derivatives has been investigated for this purpose. The electronic nature of the pyridazine ring can be tuned by the introduction of various substituents, which in turn can influence the absorption and emission of light, a key characteristic for dyes and pigments.
Development of Pyridazine-Based Polymers and Advanced Materials
The development of polymers incorporating pyridazine units is an emerging area of materials science. The rigidity of the pyridazine ring can impart thermal stability to a polymer chain, while the nitrogen atoms can provide sites for hydrogen bonding or coordination with metal ions, leading to materials with interesting properties. The bifunctional nature of this compound (with its chloro and carboxylic acid groups) could theoretically allow it to act as a monomer in polymerization reactions, such as polycondensation, to form polyesters or polyamides with a pyridazine unit in the backbone. Such polymers could exhibit unique optical, thermal, or mechanical properties.
Investigation of Pyridazine Derivatives as Corrosion Inhibitors
A significant area of application for pyridazine derivatives is in the prevention of corrosion, particularly for mild steel in acidic environments. tandfonline.com The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. researchgate.net
The mechanism of inhibition is largely attributed to the presence of nitrogen atoms with lone pairs of electrons, as well as pi-electrons in the aromatic ring, which can interact with the vacant d-orbitals of iron atoms on the steel surface. researchgate.net This interaction facilitates the formation of a coordinate bond, leading to strong adsorption. The presence of other functional groups on the pyridazine ring can further enhance this protective effect. For instance, the carboxylic acid group in this compound can also participate in the adsorption process.
Studies on various pyridazine derivatives have demonstrated their high inhibition efficiencies. For example, 6-methyl-4,5-dihydropyridazin-3(2H)-one has shown an inhibition efficiency of up to 98% for mild steel in 1 M HCl. researchgate.net The adsorption of these molecules on the metal surface has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the surface. researchgate.netresearchgate.net
Electrochemical studies have revealed that pyridazine derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The formation of a protective film increases the charge transfer resistance at the metal-solution interface, thereby slowing down the rate of corrosion. tandfonline.com
The following table summarizes the inhibition efficiency of some pyridazine derivatives, highlighting the potential of this class of compounds as effective corrosion inhibitors.
| Pyridazine Derivative | Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) |
| 6-methyl-4,5-dihydropyridazin-3(2H)-one | Mild Steel | 1 M HCl | 5 x 10⁻³ M | 98 |
| 6-methyl-4,5-dihydropyridazin-3(2H)-one | Mild Steel | 0.5 M H₂SO₄ | 5 x 10⁻² M | 75 |
| PZ-oxy | Mild Steel | 1 M HCl | Not specified | 94 |
| PZ-yl | Mild Steel | 1 M HCl | Not specified | 96 |
The data in the table is based on studies of various pyridazine derivatives and illustrates the general effectiveness of this chemical family in corrosion inhibition. tandfonline.comresearchgate.net While this compound has not been specifically reported in these studies, its structural similarity and the presence of key functional groups suggest it would also exhibit significant corrosion inhibiting properties.
Future Research Directions and Unaddressed Academic Challenges
Development of Novel and Sustainable Synthetic Routes for Highly Functionalized Pyridazines
The synthesis of pyridazine (B1198779) derivatives is an area of continuous development, with a growing emphasis on sustainability and efficiency. Future research will likely prioritize the development of novel synthetic methodologies that offer improved yields, greater functional group tolerance, and environmentally benign reaction conditions.
Recent advancements have already showcased the potential of metal-free protocols, such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a sustainable and cost-effective alternative to traditional metal-catalyzed methods. organic-chemistry.org Other promising strategies include Lewis acid-mediated inverse electron demand Diels-Alder reactions and copper-promoted 6-endo-trig cyclizations of β,γ-unsaturated hydrazones. organic-chemistry.org One-pot synthesis approaches, starting from readily available precursors like 1,3-diketones, are also being explored to streamline the production of complex pyridazine structures. nih.govnih.gov
A significant challenge lies in the regioselective functionalization of the pyridazine ring. The electron-deficient nature of the pyridazine system offers opportunities for a variety of reactions, but controlling the position of substitution, especially in polychlorinated pyridazines, can be difficult, often leading to a loss of regioselectivity. researchgate.net Future work should focus on developing more precise and predictable methods for introducing diverse functionalities at specific positions on the pyridazine core.
Table 1: Emerging Sustainable Synthetic Routes for Pyridazine Derivatives
| Synthetic Strategy | Key Features | Potential Advantages |
|---|---|---|
| Metal-Free Aza-Diels-Alder Reactions | Utilizes 1,2,3-triazines and 1-propynylamines. organic-chemistry.org | Sustainable, cost-effective, avoids metal contamination. organic-chemistry.org |
| Lewis Acid-Mediated Inverse Electron Demand Diels-Alder | Employs 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers. organic-chemistry.org | High regiocontrol in producing functionalized pyridazines. organic-chemistry.org |
| Copper-Promoted 6-endo-trig Cyclization | Cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org | Good yields, high functional group tolerance, and remarkable regioselectivity under mild conditions. organic-chemistry.org |
Unveiling Undiscovered Reactivity Profiles and Reaction Mechanisms
While the general reactivity of pyridazines as electron-poor heterocycles is understood, there remains a vast potential for uncovering novel reactivity profiles and elucidating complex reaction mechanisms. taylorfrancis.com The interaction of pyridazines and their oxides with various nucleophiles, particularly nitrogen-containing ones, is an area that warrants further in-depth investigation to understand the mechanistic pathways, which can include addition-nucleophilic substitution, ring-opening, and ring-closure sequences. wur.nl
The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and dual hydrogen-bonding capacity, can influence its reactivity in ways that are not yet fully appreciated. nih.gov Future research should aim to explore these subtleties, potentially leading to the discovery of unprecedented chemical transformations. For instance, the susceptibility of certain pyridazine derivatives to react with biological nucleophiles like thiols suggests that a deeper understanding of their electrophilicity is needed to fine-tune their reactivity for specific applications. nih.gov
Furthermore, the study of reaction mechanisms, including those of established synthetic routes, can be enhanced through a combination of experimental techniques and computational modeling. This dual approach can provide a more comprehensive picture of the transition states and intermediates involved, paving the way for the rational design of more efficient and selective reactions.
Integration of Artificial Intelligence and Machine Learning in Pyridazine Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and development of pyridazine-based compounds. springernature.comnih.gov These computational tools can be applied at various stages, from the de novo design of novel molecules to the prediction of their physicochemical and biological properties. researchgate.net
Machine learning models, particularly deep neural networks and recurrent neural networks, are increasingly being used for quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) studies. researchgate.net For example, ML methodologies have been successfully employed to predict the corrosion inhibition efficiency of pyridazine compounds, demonstrating a significant improvement in predictive accuracy with the incorporation of virtual samples. researchgate.net Such predictive models can accelerate the discovery of new materials and therapeutic agents by prioritizing the synthesis of compounds with the most promising profiles. researchgate.net
Table 2: Applications of AI and Machine Learning in Pyridazine Research
| Application Area | AI/ML Technique | Potential Impact |
|---|---|---|
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models, Gradient Boosting, Random Forest, k-Nearest Neighbor. researchgate.net | Accurate prediction of physicochemical properties like corrosion inhibition, reducing experimental screening. researchgate.net |
| De Novo Compound Design | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs). nih.gov | Generation of novel pyridazine structures with desired biological activities and properties. nih.gov |
| Synthesis Planning | Retrosynthetic analysis algorithms. | Proposing novel and efficient synthetic routes for newly designed compounds. researchgate.net |
Expanding the Scope of Biochemical Target Interactions and Mechanistic Understanding
Pyridazine derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. nih.govnih.gov A key future challenge is to expand our understanding of the specific biochemical targets of these compounds and to elucidate their mechanisms of action at a molecular level.
The pyridazine ring's unique ability to engage in dual hydrogen-bonding interactions with biological targets is a critical aspect of its molecular recognition properties. nih.gov This feature, which can mimic the interaction of a carboxylate moiety without the formal negative charge, presents significant opportunities in drug design. nih.gov Future research should focus on identifying and characterizing these interactions through techniques such as X-ray crystallography of protein-ligand complexes.
Moreover, the development of pyridazine-based probes and tool compounds will be instrumental in identifying novel biological targets. By understanding how these molecules interact with their targets, researchers can design more potent and selective therapeutic agents. The study of structure-activity relationships (SARs) will continue to be a cornerstone of this effort, guiding the optimization of lead compounds.
Design of Multi-Functional Pyridazine Derivatives for Synergistic Research Applications
The design of single molecules that can modulate multiple biological targets is an emerging paradigm in drug discovery and chemical biology. Pyridazine derivatives, with their versatile scaffold, are well-suited for the development of such multi-functional agents. nih.gov
Recent studies have explored the design of pyridazinone-based derivatives as dual antimicrobial and anticancer agents, addressing the critical issue of infections in immunocompromised cancer patients. nih.gov Similarly, novel pyridazine derivatives have been designed as balanced multi-target ligands for Alzheimer's disease, aiming to simultaneously address different aspects of the disease pathology. nih.gov The development of hybrid molecules, such as pyrazole-pyridazine hybrids, has also shown promise in creating compounds with enhanced biological activity through the combination of two distinct pharmacophores. rsc.org
A significant challenge in this area is achieving the desired balance of activities at multiple targets while maintaining favorable pharmacokinetic properties. This requires a sophisticated approach to molecular design, often aided by computational modeling. nih.gov Future research will likely focus on developing rational design strategies for multi-functional pyridazine derivatives with synergistic effects, opening up new avenues for therapeutic intervention and as tools for dissecting complex biological pathways.
Q & A
Q. Table 1: SAR of Pyridazine Derivatives
| Substituent Position | Group | Glutaminase IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| C6 | Cl | 12.3 ± 1.2 | 0.8 |
| C6 | OCH₃ | 135.7 ± 8.4 | 2.1 |
| C3 | CH₃ | 12.3 ± 1.2 | 0.8 |
| C3 | Ph | 48.9 ± 3.7 | 0.2 |
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Protocols : Use identical cell lines (ATCC-verified) and serum-free media to minimize batch effects .
- Metabolic Stability Testing : Assess compound degradation in culture media via LC-MS to confirm bioactivity correlates with intact drug levels .
- Orthogonal Assays : Validate glutaminase inhibition with siRNA knockdown controls to confirm on-target effects .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Predict binding poses to prioritize derivatives with stronger interactions (e.g., ΔG < -9 kcal/mol for glutaminase) .
- ADMET Prediction (SwissADME) : Optimize logP (<3) and topological polar surface area (TPSA < 90 Ų) to enhance blood-brain barrier penetration .
- MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns to identify robust binders .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Solid State : Stable at -20°C (desiccated) for >2 years. Avoid humidity to prevent hydrolysis .
- Solution (DMSO) : Stable at 4°C for 1 month; freeze-thaw cycles >3 times degrade 15% of the compound .
Advanced: What catalytic systems enable regioselective functionalization of the pyridazine ring?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
